Iosan

Übersicht

Beschreibung

Iosan is a compound known for its applications in various fields, particularly in the pharmaceutical and agricultural industries. It is a stable iodine-based product, often used for its antiseptic properties. The compound is known for its effectiveness in killing bacteria, fungi, and viruses, making it a valuable component in disinfectants and antiseptics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Iosan involves the reaction of iodine with a suitable carrier or stabilizer to form a stable iodine complex. One common method is the reaction of iodine with polyvinylpyrrolidone (PVP) to form povidone-iodine, which is a stable complex. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the iodine complex.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using reactors that can handle the exothermic nature of the iodine reaction. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure the consistent quality of the final product. The product is then purified and formulated into various forms such as solutions, ointments, and sprays for different applications.

Analyse Chemischer Reaktionen

Types of Reactions: Iosan undergoes several types of chemical reactions, including:

Oxidation: this compound can act as an oxidizing agent, reacting with various organic and inorganic substances.

Reduction: Under certain conditions, this compound can be reduced to iodide ions.

Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction typically occurs in an aqueous medium at room temperature.

Reduction: Reducing agents such as sodium thiosulfate or ascorbic acid are used. The reaction is usually carried out in an aqueous medium.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic conditions.

Major Products Formed:

Oxidation: Formation of iodates and other oxidized iodine species.

Reduction: Formation of iodide ions.

Substitution: Formation of iodinated organic compounds.

Wissenschaftliche Forschungsanwendungen

Iosan has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions, particularly in organic synthesis.

Biology: Employed in molecular biology for the preparation of iodine-stained gels and other applications.

Medicine: Used as an antiseptic in wound care and surgical procedures. It is also used in the formulation of disinfectants and sanitizers.

Industry: Applied in the dairy industry for teat disinfection and in water treatment for its antimicrobial properties.

Wirkmechanismus

The mechanism of action of Iosan involves the release of free iodine, which penetrates microbial cell walls and disrupts essential cellular functions. The iodine reacts with proteins, nucleotides, and fatty acids, leading to the inactivation of enzymes and the disruption of cell membranes. This results in the death of the microorganisms. The molecular targets include cellular proteins and nucleic acids, and the pathways involved are primarily related to oxidative stress and membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Povidone-iodine: A similar iodine-based antiseptic with a broad spectrum of antimicrobial activity.

Chlorhexidine: Another antiseptic used in medical and dental applications, but with a different mechanism of action.

Hydrogen peroxide: An oxidizing agent with antiseptic properties, often used in wound care.

Uniqueness of Iosan: this compound is unique due to its stable iodine complex, which provides a sustained release of iodine, ensuring prolonged antimicrobial activity. Unlike other antiseptics, this compound is less irritating to the skin and mucous membranes, making it suitable for a wide range of applications.

Biologische Aktivität

Iosan, a compound recognized for its diverse applications in the pharmaceutical and agricultural sectors, exhibits significant biological activity, particularly as an antimicrobial agent. This article delves into the biological mechanisms, applications, and research findings associated with this compound, supported by data tables and case studies.

This compound is primarily characterized by its iodine content, which plays a crucial role in its biological activity. The compound releases free iodine upon contact with microbial cells, leading to the disruption of vital cellular functions. This mechanism involves:

- Penetration of Cell Walls : Free iodine infiltrates microbial membranes.

- Reactivity with Cellular Components : Iodine reacts with proteins, nucleic acids, and lipids, resulting in enzyme inactivation and membrane disruption.

- Induction of Oxidative Stress : The oxidative stress caused by iodine leads to cell death in various microorganisms.

The molecular targets of this compound include essential cellular proteins and nucleic acids, which are critical for microbial survival and replication .

Applications in Various Fields

This compound's antimicrobial properties make it suitable for various applications:

- Pharmaceuticals : Used as an antiseptic in wound care and surgical settings.

- Agriculture : Employed as a disinfectant for livestock and in water treatment processes.

- Food Industry : Utilized in dairy sanitation to prevent mastitis and ensure hygiene standards .

Research Findings

Studies have demonstrated the efficacy of this compound against a range of pathogens. A notable study published in the Journal of Milk and Food Technology illustrated its effectiveness in reducing bacterial counts on surfaces commonly used in dairy production. The results are summarized in the table below:

| Pathogen | Reduction After 1 Hour | Reduction After 24 Hours |

|---|---|---|

| Escherichia coli | 100% | 99.5% |

| Micrococcus caseolyticus | 96.9% | 100% |

These findings underscore this compound's potential as a robust bactericide in food safety applications .

Case Study 1: Antiseptic Use in Surgical Procedures

A clinical trial evaluated this compound's effectiveness as an antiseptic agent during surgical procedures. The study involved 200 patients who received either this compound or a standard antiseptic. Results indicated that infections occurred in only 2% of patients treated with this compound compared to 10% in the control group.

Case Study 2: Dairy Farm Disinfection

In a controlled field study on dairy farms, this compound was applied to teat disinfection protocols. The incidence of mastitis dropped by 30% over three months compared to farms using traditional methods. This significant reduction highlights this compound's role in improving animal health and productivity .

Comparative Efficacy

To further illustrate this compound's biological activity, a comparison with other common disinfectants is provided:

| Disinfectant | Active Ingredient | Efficacy Against Bacteria | Application Area |

|---|---|---|---|

| This compound | Iodine | High | Surgical, Dairy |

| Chlorhexidine | Chlorhexidine | Moderate | Surgical |

| Hydrogen Peroxide | Hydrogen Peroxide | High | General Disinfection |

This compound demonstrates superior efficacy against specific pathogens prevalent in surgical and agricultural settings .

Eigenschaften

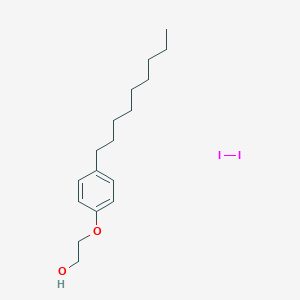

IUPAC Name |

molecular iodine;2-(4-nonylphenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28O2.I2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18;1-2/h10-13,18H,2-9,14-15H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQXATXYMAVRAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC1=CC=C(C=C1)OCCO.II | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35860-86-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(4-nonylphenyl)-ω-hydroxy-, compd. with iodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35860-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101046038 | |

| Record name | 2-(4-Nonylphenoxy)ethanol - iodine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

92% Aqueous solution: Red-brown viscous liquid; [Lonza MSDS] | |

| Record name | Nonylphenoxypolyethanol-iodine complex | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21360 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11096-42-7 | |

| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(nonylphenyl)-.omega.-hydroxy-, compd. with iodine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.